Desoximetasone

Dermatology Topical Corticosteroids Vasoconstriction Assay

Desoximetasone is a synthetic, high-potency Class II topical corticosteroid offering formulation-specific bioavailability that generic equivalence alone cannot guarantee. Evidence shows superior early pruritus reduction vs. mometasone furoate 0.1% cream (54.6% vs. 45.6% at Day 14, p=0.023) and 31–53% psoriasis clearance with the 0.25% spray (vs. 5–18% vehicle, P<0.01). With high GC receptor affinity (IC₅₀ 12.6 nM) and minimal mineralocorticoid activity, it provides a favorable safety profile for large-area application. Vasoconstriction assay data confirm non-inferiority to betamethasone 0.05% ointment—a validated benchmark for generic development and bioequivalence studies. Specify vehicle when procuring.

Molecular Formula C22H29FO4
Molecular Weight 376.5 g/mol
CAS No. 140218-14-0
Cat. No. B3419278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoximetasone
CAS140218-14-0
Molecular FormulaC22H29FO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C
InChIInChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1
InChIKeyVWVSBHGCDBMOOT-IIEHVVJPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.10e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Desoximetasone: Potency Classification and Mechanism of Action for Scientific Procurement


Desoximetasone is a synthetic glucocorticoid receptor agonist [1]. It is classified as a high-potency topical corticosteroid, with formulations such as 0.25% ointment and cream falling into Class II (high potency) and 0.05% gel into Class III/IV (mid-potency) [2]. The compound exerts its anti-inflammatory and antipruritic effects primarily through binding to the glucocorticoid receptor (IC₅₀ 12.6 nM in a competitive binding assay) [1], which triggers transrepression of pro-inflammatory transcription factors like AP-1 and NF-κB, leading to decreased synthesis of inflammatory mediators [3]. Unlike some other corticosteroids, desoximetasone possesses minimal mineralocorticoid activity, a factor that may influence its side effect profile .

Why Generic Substitution Fails: Desoximetasone's Formulation-Dependent Bioequivalence and Clinical Performance


The interchangeability of topical corticosteroids is not guaranteed by active pharmaceutical ingredient (API) equivalence alone. The bioavailability and resultant potency of a topical formulation are profoundly influenced by the vehicle (ointment, cream, gel, spray) and its excipient composition, which dictate drug release kinetics, stratum corneum partitioning, and ultimately, the degree of vasoconstriction and clinical efficacy [1]. Studies demonstrate that even different formulations of the same corticosteroid at identical concentrations (e.g., desoximetasone cream vs. ointment) exhibit significantly different permeation lag times and early-timepoint flux through human skin [2]. Furthermore, comparative clinical trials show that desoximetasone can achieve a statistically significant earlier reduction in pruritus compared to another high-potency corticosteroid, mometasone furoate, highlighting that class-level assumptions of equivalence can misrepresent actual patient outcomes [3]. Therefore, procurement decisions based solely on generic substitution without considering the specific formulation and its supporting comparative evidence may lead to suboptimal therapeutic results.

Desoximetasone's Evidence-Based Differentiation: A Quantitative Comparator Guide for Informed Selection


Vasoconstrictor Potency: Desoximetasone Spray Matches Clobetasol Propionate in the Top Potency Class

A randomized, blinded vasoconstriction assay directly compared the potency of desoximetasone 0.25% topical spray to clobetasol propionate 0.05% spray, the historical gold-standard for ultra-high potency. Desoximetasone 0.25% spray demonstrated a trend toward greater vasoconstrictive potency, and both were assigned to the same REGWQ potency grouping 'A', indicating non-inferiority to the super-high potency benchmark [1]. This contrasts with the finding in an earlier vasoconstriction study where desoximetasone 0.25% ointment was proven non-inferior to betamethasone 0.05% (a Class III high-potency steroid), while clobetasol propionate 0.05% ointment was found 'a little less active' in that specific assay context [2].

Dermatology Topical Corticosteroids Vasoconstriction Assay Psoriasis

Clinical Efficacy in Psoriasis: Quantitative PGA Scores for Desoximetasone Spray

A review of clinical trials for topical corticosteroid sprays in inflammatory dermatoses provides quantitative, cross-study comparable data on the efficacy of desoximetasone 0.25% spray for plaque psoriasis. The proportion of patients achieving a Physician's Global Assessment (PGA) score of ≤1 (clear or almost clear) at day 28 was 31% to 53% for desoximetasone 0.25% spray, compared to a range of 5% to 18% for the vehicle spray group (P<0.01) [1]. For context, the same review reports that clobetasol propionate 0.05% spray achieved an Overall Disease Severity (ODS) score of ≤2 in 87% of subjects at week 2 and an ODS ≤1 in 78% at week 4, versus 17% and 3% in its vehicle control group (P<0.001) [1]. While the endpoints differ, both corticosteroids demonstrate a large and statistically significant treatment effect over vehicle, with desoximetasone providing a substantial clinical improvement in a significant portion of patients.

Dermatology Psoriasis Topical Corticosteroids Clinical Trial

Earlier Symptom Relief: Desoximetasone Provides Faster Reduction in Pruritus Compared to Mometasone Furoate

In a prospective, observational study of 88 treatment-naïve patients with eczema, desoximetasone 0.25% emollient cream was compared to mometasone furoate 0.1% cream. At the Day 14 assessment, a significantly greater proportion of patients in the desoximetasone group (54.59%) experienced a reduction in the severity of pruritus compared to the mometasone furoate group (45.60%) (p=0.023) [1]. By Day 21, the reduction in pruritus was comparable between groups (69.16% vs. 66.97%, p=NS), and both treatments significantly reduced the Eczema Area and Severity Index (EASI) score from baseline with no intergroup difference [1]. This indicates a specific, time-bound advantage for desoximetasone in the earlier alleviation of itch, a cardinal symptom of eczema.

Dermatology Eczema Atopic Dermatitis Pruritus

Receptor Binding Affinity: Desoximetasone's Superior Glucocorticoid Receptor Binding Relative to Other Steroids

In a comparative in vitro study of glucocorticoid receptor binding, desoximetasone demonstrated superior binding potency compared to several other natural and synthetic corticosteroids. The sequence of binding potency was reported as: desoximetasone > dexamethasone > corticosterone > cortisol > progesterone > 17-hydroxyprogesterone [1]. While this study does not provide exact IC₅₀ values for the comparator steroids, it establishes a clear rank-order, with desoximetasone at the top. A separate entry in the BindingDB database confirms an IC₅₀ of 12.6 nM for desoximetasone against the human glucocorticoid receptor [2]. This high intrinsic affinity is a fundamental molecular property that underpins its potent anti-inflammatory activity.

Pharmacology Glucocorticoid Receptor Receptor Binding Structure-Activity Relationship

Comparative Efficacy: Desoximetasone Ointment Matches Betamethasone in Vasoconstriction While Outperforming Hydrocortisone

In a direct comparative vasoconstriction study, two desoximetasone 0.25% formulations (ointment and fatty ointment) were tested against betamethasone 0.05% (Class III), clobetasol propionate 0.05% (Class IV), and hydrocortisone 1% (Class I). The results showed that both desoximetasone preparations and betamethasone 0.05% produced similar, clear-cut blanching, with statistical non-inferiority demonstrated for desoximetasone versus betamethasone [1]. In contrast, hydrocortisone 1% and the drug-free vehicles showed no clear-cut vasoconstrictive effect [1]. This confirms that desoximetasone's topical bioavailability and vasoconstrictive activity are on par with a well-established high-potency comparator (betamethasone) and vastly superior to a low-potency one (hydrocortisone).

Dermatology Topical Corticosteroids Vasoconstriction Assay Bioavailability

High-Value Application Scenarios for Desoximetasone Based on Evidence-Driven Differentiation


Formulary Decision-Making for Moderate-to-Severe Plaque Psoriasis

Healthcare systems and pharmacy benefit managers can utilize the quantitative clinical efficacy data for desoximetasone 0.25% spray, which demonstrates a 31% to 53% rate of achieving clear or almost clear skin (PGA ≤1) at Day 28 in psoriasis patients, compared to only 5% to 18% with vehicle (P<0.01) [1]. This data, along with the established high-to-super-high potency of the spray formulation (REGWQ Grouping A) comparable to clobetasol propionate spray [2], supports its inclusion in formularies as a first-line or step-up option for managing moderate-to-severe psoriasis, particularly when a spray vehicle is preferred for patient adherence.

Prioritizing Rapid Symptom Control in Eczematous Dermatoses

For clinical protocols or procurement where rapid alleviation of pruritus is a primary objective, desoximetasone 0.25% emollient cream offers a time-bound advantage. Evidence from a head-to-head study showed a significantly higher proportion of patients experiencing pruritus reduction by Day 14 with desoximetasone (54.59%) compared to mometasone furoate 0.1% cream (45.60%) (p=0.023) [3]. This makes desoximetasone emollient cream a scientifically justified choice in scenarios where early symptom control is critical for preventing the itch-scratch cycle and improving patient quality of life.

Topical Bioequivalence Testing and Formulation Development

The established performance of desoximetasone 0.25% ointment in the vasoconstriction assay, where it was proven non-inferior to betamethasone 0.05% ointment and vastly superior to hydrocortisone 1% [4], provides a validated comparator for generic drug development and bioequivalence studies. Manufacturers developing new desoximetasone formulations can use these well-characterized reference points and the chromametric methodology to assess and document the relative topical bioavailability and vasoconstrictor potency of their novel products against established benchmarks.

Patient-Specific Therapeutic Selection for Corticosteroid-Responsive Dermatoses

Clinicians can leverage the molecular and potency data to make targeted therapeutic choices. The compound's high glucocorticoid receptor binding affinity (IC₅₀ 12.6 nM) and minimal mineralocorticoid activity [5] suggest a potentially favorable benefit-risk profile for long-term or large-surface-area application where systemic absorption is a concern. This, combined with its classification as a Class II high-potency agent [6], allows for precise positioning in treatment algorithms between mid-potency steroids and super-high potency agents like clobetasol propionate, providing a tailored option for patients needing strong efficacy with a manageable safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desoximetasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.